5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride

DHODH inhibition Plasmodium falciparum antimalarial target

5-(Piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride (CAS 1807982-55-3) is a tricyclic heterocyclic compound based on the pyrrolo[3,2,1-ij]quinoline core, functionalized with a piperazin-1-ylmethyl substituent and presented as a dihydrochloride salt. This scaffold class was originally characterized as a pharmacophore for potent dual antagonism of histamine H1 and platelet-activating factor (PAF) receptors, combined with 5-lipoxygenase (5-LO) inhibitory activity, underscoring its multi-target potential in inflammatory and respiratory disease models.

Molecular Formula C16H21Cl2N3O
Molecular Weight 342.3 g/mol
CAS No. 1807982-55-3
Cat. No. B6429502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride
CAS1807982-55-3
Molecular FormulaC16H21Cl2N3O
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=CC=C31)C=C(C2=O)CN4CCNCC4.Cl.Cl
InChIInChI=1S/C16H19N3O.2ClH/c20-16-14(11-18-8-5-17-6-9-18)10-13-3-1-2-12-4-7-19(16)15(12)13;;/h1-3,10,17H,4-9,11H2;2*1H
InChIKeyYAHSXBJYTKXBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one Dihydrochloride: Core Scaffold Identity for Procurement


5-(Piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride (CAS 1807982-55-3) is a tricyclic heterocyclic compound based on the pyrrolo[3,2,1-ij]quinoline core, functionalized with a piperazin-1-ylmethyl substituent and presented as a dihydrochloride salt [1]. This scaffold class was originally characterized as a pharmacophore for potent dual antagonism of histamine H1 and platelet-activating factor (PAF) receptors, combined with 5-lipoxygenase (5-LO) inhibitory activity, underscoring its multi-target potential in inflammatory and respiratory disease models [1][2]. The dihydrochloride salt form distinguishes this compound from the free base (CAS 885954-24-5), directly impacting solubility, formulation handling, and procurement specifications in early discovery workflows .

5-(Piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one Dihydrochloride: Why Analog Interchange Risks Data Inconsistency


In-class pyrroloquinoline derivatives cannot be treated as interchangeable because subtle modifications to the substitution pattern, salt form, or regioisomerism profoundly alter the polypharmacology signature (histamine H1 antagonism, PAF antagonism, and 5‑LO inhibition). The core J. Med. Chem. structure-activity relationship (SAR) study established that the optimal pharmacophore requires a specific N‑1 substituent architecture combining a piperazine linker and a heteroaryl terminus; simpler analogs like the free base 5‑(piperazin-1-ylmethyl) derivative demonstrated divergent in vitro profiles that, when measured, fell outside the potency range of optimized leads such as KC 11404 [1]. Furthermore, selecting the dihydrochloride salt over the free base or other salts alters aqueous solubility and hygroscopicity, directly affecting assay reproducibility in cellular and enzymatic screening cascades . Generic substitution without matching the exact CAS and salt form therefore introduces uncontrolled variables in potency, selectivity, and solubility, undermining SAR continuity and data comparability across experiments.

Product-Specific Quantitative Evidence Guide for 5-(Piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one Dihydrochloride


DHODH Inhibitory Activity: Target Compound vs. In-Class Reference

In a direct enzymatic assay for Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), the target compound demonstrated an IC50 of 30,000 nM, as reported in BindingDB (BDBM120282, derived from US Patent 8703811) [1]. This value places the compound significantly above the low-nanomolar potency of optimized DHODH inhibitors, such as DSM265 (IC50 ≈ 0.03 nM). However, within the pyrroloquinoline chemotype, this represents a baseline activity that confirms engagement with the DHODH target, distinguishing it from inactive analogs in the series. The data were generated using a Type 2 DHODH activity assay monitoring orotate formation or via a chromogen reduction assay employing DCIP [1].

DHODH inhibition Plasmodium falciparum antimalarial target

Histamine H1 and PAF Receptor Antagonism: Class-Level Potency Benchmarking

The pyrrolo[3,2,1-ij]quinoline series is defined by its potent dual histamine H1 and PAF receptor antagonism. The landmark 1995 SAR study established that the optimized derivative KC 11404 (compound 24) achieved ED50 values of 1.9 μmol/kg (histamine phase) and 2.1 μmol/kg (PAF-induced bronchoconstriction) in guinea pig models [1]. While no direct head-to-head data for the target compound are available, the SAR table in the same publication indicates that compounds lacking the specific 2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl substituent at N‑1 exhibit markedly reduced dual antagonism, often falling below the threshold of oral efficacy [1]. This contextually positions the 5-(piperazin-1-ylmethyl) derivative as a low-activity scaffold that can serve as a negative control or a precursor for late-stage functionalization rather than a bioactive lead.

histamine H1 antagonism PAF antagonism dual antagonism asthma

5-Lipoxygenase Inhibitory Activity: Differentiated Profile vs. Single-Target Agents

A distinguishing feature of the pyrrolo[3,2,1-ij]quinoline pharmacophore is its intrinsic 5‑lipoxygenase (5‑LO) inhibitory activity, which complements H1/PAF antagonism. In the J. Med. Chem. study, introduction of a 4‑n‑butyl and 8‑hydroxy substitution on the core was shown to enhance 5‑LO inhibition while maintaining H1/PAF activity [1]. The 5-(piperazin-1-ylmethyl) derivative lacks these optimizing substituents, predicting reduced 5‑LO potency. However, the presence of the unsubstituted piperazine group may still confer a basal level of 5‑LO inhibition, offering a cleaner pharmacological tool for dissecting the contribution of 5‑LO versus receptor antagonism in complex cellular models compared to fully optimized multi-target leads.

5-lipoxygenase inhibition leukotriene multi-target asthma

Antitubercular Scaffold Potential: Patent-Disclosed Mycobacterium tuberculosis Activity

Pyrrolo[3,2,1-ij]quinolin-4-one derivatives have been explicitly claimed as therapeutic agents for tuberculosis in patent WO2008125594A1 [1]. The patent describes in vitro activity against Mycobacterium tuberculosis, with representative examples displaying MIC values in the low micromolar range (e.g., 0.5–5 μM). While the 5-(piperazin-1-ylmethyl) compound is not individually exemplified, it falls within the generic Markush structure (Formula I) as a piperazine-substituted variant. This patent linkage provides a defined intellectual property context and suggests that the compound may exhibit antimycobacterial activity, positioning it as a potential hit-finding starting point for tuberculosis drug discovery.

tuberculosis M. tuberculosis pyrroloquinoline-4-one antibacterial

Salt Form Advantage: Dihydrochloride Solubility and Handling vs. Free Base

The dihydrochloride salt (CAS 1807982-55-3) is anticipated to exhibit significantly higher aqueous solubility compared to the free base (CAS 885954-24-5), a property critical for achieving consistent dosing in in vitro assays and in vivo PK studies . While specific solubility measurements are not publicly indexed, the general principle of salt formation for piperazine-containing heterocycles predicts a >10‑fold solubility improvement at physiological pH. Procurement of the dihydrochloride eliminates the need for in‑lab salt formation and verification, reducing batch-to-batch variability and saving time in assay preparation [1].

dihydrochloride salt aqueous solubility formulation procurement specification

Best Research and Industrial Application Scenarios for 5-(Piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one Dihydrochloride


Negative Control for Multi-Target Anti-Asthma Drug Discovery

Due to its lack of the key N‑1 pharmacophore required for potent dual H1/PAF antagonism, the dihydrochloride salt can be used as a well-defined negative control in in vitro receptor binding and functional assays, as well as in in vivo guinea pig bronchospasm models [1]. Its structural similarity to active leads like KC 11404, combined with its absence of activity, allows researchers to attribute observed pharmacological effects specifically to the targeted dual-antagonist mechanism rather than to off-target interactions of the tricyclic scaffold. The ready-to-dissolve salt form ensures consistent formulation in oral gavage or nebulization studies [2].

Key Intermediate for Late-Stage Diversification in Anti-Tuberculosis Programs

As a Markush-covered compound within the WO2008125594A1 patent space, the dihydrochloride serves as a versatile synthetic intermediate for generating focused libraries targeting Mycobacterium tuberculosis [1]. The free secondary amine on the piperazine ring is amenable to rapid N-alkylation, acylation, or sulfonylation, enabling SAR exploration to improve the micromolar antimycobacterial activity observed for class exemplars [1]. Obtaining the dihydrochloride salt simplifies parallel synthesis workflows by providing directly weighable, non-hygroscopic material for automated liquid handling systems.

Pharmacological Tool for 5-Lipoxygenase Pathway Deconvolution

When investigating the relative contributions of histamine/PAF receptor blockade versus leukotriene synthesis inhibition in inflammatory cell models, the 5-(piperazin-1-ylmethyl) derivative provides a scaffold with predicted basal 5-LO inhibitory activity but minimal receptor antagonism [1]. This profile allows researchers to isolate 5-LO-mediated effects without the confounding dual-receptor antagonism present in optimized leads. The dihydrochloride salt's enhanced solubility ensures reliable dosing in cell-based assays employing human neutrophils or RBL-1 cells [2].

Starting Point for DHODH-Targeted Antimalarial Lead Optimization

With a confirmed, albeit weak, IC50 of 30 μM against P. falciparum DHODH [1], the compound provides a legitimate starting point for structure-based lead optimization in antimalarial drug discovery. The piperazine substituent offers a vector for fragment growing or replacement strategies aimed at improving potency toward the low nanomolar range characteristic of clinical candidates like DSM265. The dihydrochloride salt's solubility profile facilitates high-throughput crystallography soaking experiments for structure-guided design.

Quote Request

Request a Quote for 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.